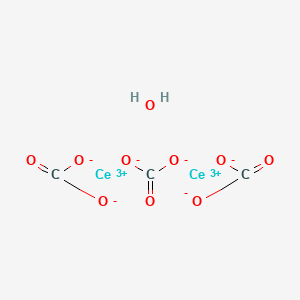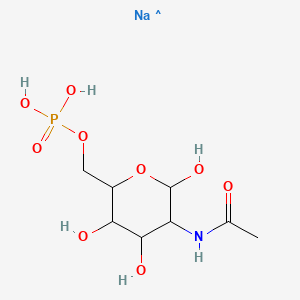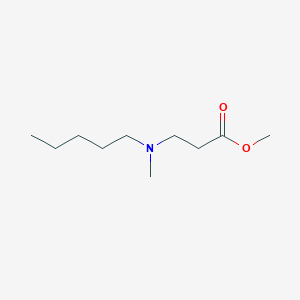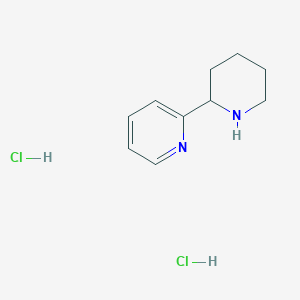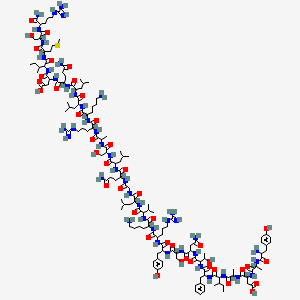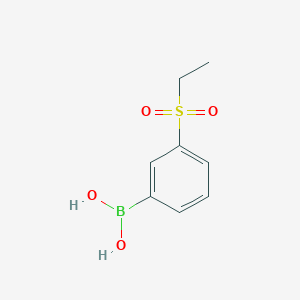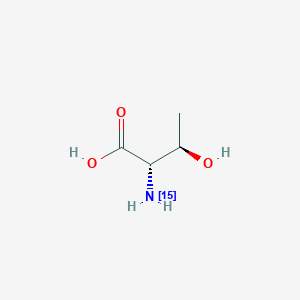
L-Threonine-15N
Overview
Description
L-Threonine-15N: is a stable isotope-labeled compound of L-Threonine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) studies, due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Threonine-15N can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of nitrogen-15 into the amino acid during its synthesis. This can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the reaction mixture.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in a medium containing nitrogen-15 labeled substrates, which are then incorporated into the amino acid during its biosynthesis. The resulting product is then purified to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: L-Threonine-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form other amino acids or derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of other amino acids or derivatives.
Substitution: Formation of substituted threonine derivatives.
Scientific Research Applications
L-Threonine-15N has a wide range of applications in scientific research, including:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules.
Biology: Helps in tracing metabolic pathways and studying protein synthesis.
Medicine: Used in metabolic studies and to understand the role of threonine in various physiological processes.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mechanism of Action
L-Threonine-15N exerts its effects by participating in protein synthesis and other metabolic processes. It acts as a precursor to other amino acids such as glycine and serine. The labeled nitrogen-15 allows researchers to trace the metabolic pathways and understand the molecular targets and pathways involved in these processes.
Comparison with Similar Compounds
L-Threonine-13C4,15N: Labeled with both carbon-13 and nitrogen-15.
L-Valine-15N: Another nitrogen-15 labeled amino acid.
L-Isoleucine-15N: Nitrogen-15 labeled isoleucine.
Uniqueness: L-Threonine-15N is unique due to its specific labeling with nitrogen-15, which makes it particularly useful in NMR studies. Its role in protein synthesis and metabolic pathways also distinguishes it from other labeled amino acids.
Properties
IUPAC Name |
(2S,3R)-2-(15N)azanyl-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-SZEKAKMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)[15NH2])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


